methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties. This compound features a coumarin core structure with various substituents, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins. Subsequent steps may include methylation and esterification reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the coumarin core to its oxidized derivatives.
Reduction: Reduction of the coumarin core to produce hydroxycoumarins.
Substitution: Replacement of hydrogen atoms on the coumarin ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Coumarins, including this compound, have been studied for their biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These properties make them useful in the development of new pharmaceuticals and natural products.
Medicine: In medicine, coumarins are investigated for their potential therapeutic effects. They have shown promise in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: In the industry, coumarins are used in the production of fragrances, flavors, and dyes. Their unique chemical properties make them suitable for various applications in these fields.
Mechanism of Action
The mechanism by which methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its effects involves interactions with molecular targets and pathways. For example, coumarins can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, they may modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Coumarin: The parent compound of methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Scopoletin: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific substituents, which confer unique chemical and biological properties compared to its simpler counterparts
Properties
IUPAC Name |
methyl 2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-13(2)20(22)26-18-14(3)17(11-10-16(12)18)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFRLTJIKMZNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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